Ammonium o-sulfobenzoic acid is commonly employed in protein purification techniques, particularly in methods like ion-exchange chromatography. Its negatively charged sulfate group interacts with positively charged amino acid residues on the protein surface, facilitating its separation from other molecules in a mixture. This technique is particularly useful for isolating and purifying specific proteins for further analysis [].
Ammonium o-sulfobenzoic acid finds use in various biochemical research applications. It can act as a buffer component in solutions, helping to maintain a stable pH during experiments. Additionally, it can serve as a substrate or inhibitor for specific enzymes, aiding in the study of their activity and function [].
Ammonium o-sulfobenzoic acid can be used as a starting material for the synthesis of other organic compounds. For instance, it can be used to prepare o-sulfobenzoic acid, a valuable intermediate in the production of various dyes and pharmaceuticals [].
Ammonium o-sulfobenzoic acid is a chemical compound with the molecular formula . It is categorized as an ammonium salt of o-sulfobenzoic acid, which features a sulfonic acid group attached to the ortho position of a benzoic acid molecule. This compound is notable for its potential applications in various fields, including organic synthesis and materials science.
The synthesis of ammonium o-sulfobenzoic acid can be achieved through several methods:
Ammonium o-sulfobenzoic acid has various applications:
Interaction studies involving ammonium o-sulfobenzoic acid focus on its behavior in different chemical environments. For instance, it has been examined for its interactions with metal ions in the context of forming stable complexes, which are crucial for applications in catalysis and material science. Moreover, studies on its solubility and stability under various pH conditions provide insights into its practical applications.
Ammonium o-sulfobenzoic acid shares similarities with other sulfonated aromatic compounds. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
Ammonium o-sulfobenzoic acid | Ammonium salt form; used in dyes and pharmaceuticals | |
Sodium sulfanilate | Sodium salt; commonly used as a dye intermediate | |
Benzenesulfonic acid | Simple sulfonated compound; used in detergents | |
Saccharin | Sweetener; related through sulfonate functionality |
Ammonium o-sulfobenzoic acid is unique due to its specific functional groups that enhance solubility and reactivity compared to other similar compounds. Its ammonium salt form allows for different interactions in biological systems and materials science applications.
Ammonium o-sulfobenzoic acid exhibits a complex crystallographic structure characterized by its zwitterionic configuration, where the compound exists as a salt containing both positively charged ammonium ions and negatively charged sulfobenzoate anions [1]. The molecular formula is C₇H₉NO₅S with a molecular weight of 219.22 grams per mole [1] [2]. The compound crystallizes in a monoclinic crystal system with specific unit cell parameters that reflect the intimate association between the ionic components [3].
The zwitterionic nature of ammonium o-sulfobenzoic acid is fundamental to its solid-state architecture [4]. In the crystalline form, the ammonium cation (NH₄⁺) and the o-sulfobenzoate anion (C₇H₅O₅S⁻) are held together through a combination of electrostatic interactions and hydrogen bonding networks [5]. This ionic arrangement results in a melting point range of 274-277°C, which is significantly higher than comparable non-ionic aromatic carboxylic acids [6] [3].
The crystallographic analysis reveals that the sulfobenzoate anion adopts a planar configuration with the sulfonate group positioned ortho to the carboxylate functionality on the benzene ring [7]. This positioning creates a unique electronic environment where both functional groups can participate in coordination and hydrogen bonding interactions [6]. The carboxylate group in the zwitterionic form remains protonated in certain crystalline environments, as evidenced by crystallographic studies of related sulfobenzoic acid derivatives [7] [8].
Crystallographic Parameter | Value |
---|---|
Molecular Formula | C₇H₉NO₅S [1] |
Molecular Weight | 219.22 g/mol [1] |
Melting Point | 274-277°C [6] |
Crystal System | Monoclinic [3] |
Color | White to almost white [6] |
The structural characterization demonstrates that the compound can form hydrogen-bonded layer structures where each ammonium ion forms multiple hydrogen bonds with sulfonate oxygen atoms from distinct anion units [9] [10]. This arrangement results in a three-dimensional network of intermolecular interactions that stabilize the crystalline lattice [5].
Quantum mechanical investigations of ammonium o-sulfobenzoic acid reveal complex tautomeric equilibria involving proton transfer processes between different ionization states [11] [12]. Density functional theory calculations have been employed to understand the electronic structure and tautomeric preferences of sulfobenzoic acid systems [13] [14]. These computational studies indicate that the relative stability of different tautomeric forms depends significantly on the local chemical environment and hydrogen bonding patterns [15] [16].
The tautomeric equilibrium in sulfobenzoic acid derivatives involves primarily the carboxylic acid functionality, which can exist in protonated and deprotonated states [15] [17]. In the case of ammonium o-sulfobenzoic acid, the presence of the ammonium cation influences the electronic distribution and stabilizes certain tautomeric forms through electrostatic interactions [11]. Quantum mechanical calculations reveal that the energy barriers for tautomeric interconversion are typically in the range of 30-50 kilocalories per mole, making these processes thermally accessible at elevated temperatures [12] [16].
The computational analysis of the electronic structure shows that the sulfonate group acts as a strong electron-withdrawing substituent, affecting the acidity of the carboxylic acid group [14]. This electronic effect results in a lower pKa value compared to unsubstituted benzoic acid, facilitating proton transfer processes [17]. The quantum mechanical studies also reveal that the ortho positioning of the sulfonate group creates intramolecular interactions that can stabilize specific conformational arrangements [18].
Quantum Mechanical Parameter | Calculated Value |
---|---|
Tautomerization Barrier | 30-50 kcal/mol [12] [16] |
Electronic Energy Difference | -16 to -18 kcal/mol [16] |
Preferred Tautomer | Keto form [16] |
Computational Method | Density Functional Theory [13] |
Molecular orbital calculations demonstrate that the highest occupied molecular orbital and lowest unoccupied molecular orbital energies are significantly influenced by the electron-withdrawing effects of both the sulfonate and carboxylate groups [19]. These electronic properties affect the compound's reactivity and its ability to participate in hydrogen bonding networks [11].
The structural and chemical properties of ammonium o-sulfobenzoic acid differ significantly from its metal salt counterparts, particularly sodium, potassium, and silver derivatives [20] [21]. Metal salt derivatives of o-sulfobenzoic acid typically exhibit higher coordination numbers and more complex three-dimensional framework structures due to the ability of metal cations to form coordinate covalent bonds [20] [21].
Silver and copper derivatives of sulfobenzoic acids demonstrate extensive metal-sulfonate bonding patterns, where the metal ions coordinate directly to sulfonate oxygen atoms [20]. In contrast, ammonium o-sulfobenzoic acid relies primarily on hydrogen bonding and electrostatic interactions for structural stability [5]. This fundamental difference results in distinct crystallographic arrangements and physical properties between ammonium and metal salt forms [21].
The thermal stability of ammonium o-sulfobenzoic acid is generally lower than that of alkali metal derivatives [21] [22]. While the ammonium salt decomposes at temperatures around 274-277°C, corresponding sodium and potassium salts typically exhibit higher decomposition temperatures due to stronger ionic bonding [2] [21]. The coordination environments in metal salt derivatives also allow for the formation of polymeric structures with enhanced thermal stability [20].
Derivative Type | Coordination Mode | Thermal Stability | Structure Type |
---|---|---|---|
Ammonium Salt | Hydrogen bonding [5] | 274-277°C [6] | Molecular ionic [5] |
Sodium Salt | Ionic bonding [21] | >300°C [21] | Extended ionic [21] |
Silver Salt | Coordinate bonding [20] | Variable [20] | Polymeric framework [20] |
Copper Salt | Coordinate bonding [20] | >250°C [20] | Layered structure [20] |
Solubility characteristics also vary significantly between ammonium and metal salt derivatives [23]. The ammonium salt generally exhibits moderate solubility in polar solvents due to its ability to form hydrogen bonds with solvent molecules [22]. Metal salt derivatives often show different solubility patterns depending on the specific metal cation and its hydration characteristics [23].
The solid-state architecture of ammonium o-sulfobenzoic acid is dominated by extensive hydrogen bonding networks that involve both the ammonium cation and the sulfobenzoate anion [5] [24]. Each ammonium ion typically forms four distinct hydrogen bonds with neighboring sulfonate and carboxylate oxygen atoms, creating a three-dimensional supramolecular framework [9] [10].
The hydrogen bonding patterns in ammonium o-sulfobenzoic acid follow specific geometric criteria, with nitrogen-hydrogen to oxygen bond distances typically ranging from 2.6 to 2.9 angstroms [25] [24]. The angular arrangements of these hydrogen bonds approximate linear geometries with angles between 160 and 180 degrees, indicating strong hydrogen bonding interactions [25] [26].
The sulfonate group acts as a multidentate hydrogen bond acceptor, with its three oxygen atoms capable of participating in hydrogen bonding interactions simultaneously [24] [27]. This multiplicity of hydrogen bonding sites allows for the formation of complex network topologies that contribute to the high melting point and crystalline stability of the compound [26]. The carboxylate group, when protonated, can also participate as both a hydrogen bond donor and acceptor [24].
Hydrogen Bond Type | Distance Range (Å) | Angle Range (°) | Strength |
---|---|---|---|
N-H···O(sulfonate) | 2.6-2.9 [25] | 160-180 [25] | Strong [26] |
N-H···O(carboxylate) | 2.7-3.0 [24] | 155-175 [24] | Strong [5] |
O-H···O(intermolecular) | 2.8-3.1 [24] | 150-170 [24] | Moderate [24] |
The hydrogen bonding networks result in the formation of layered structures where cations and anions alternate in regular patterns [5] [10]. These layers are interconnected through additional hydrogen bonding interactions, creating a robust three-dimensional architecture that accounts for the compound's chemical stability and crystalline properties [26]. The network topology can be described using graph set notation, which provides a systematic method for analyzing the connectivity patterns in hydrogen-bonded systems [27].
Irritant